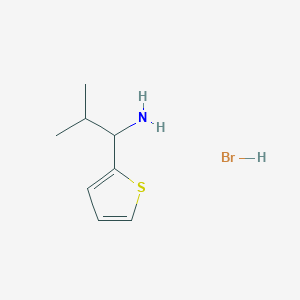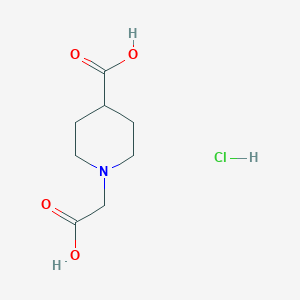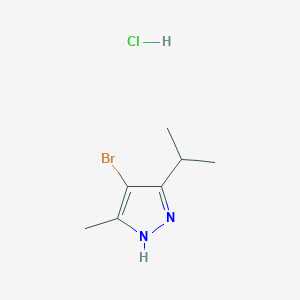![molecular formula C8H9BN2O3 B7952348 (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid](/img/structure/B7952348.png)
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . The reaction conditions often involve mild temperatures and the presence of a suitable base.
Industrial Production Methods: Industrial production methods for (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability . These methods utilize boron reagents and palladium catalysts under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The boronic acid group allows for substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. For instance, as a PI3Kα inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting the PI3K-AKT signaling pathway . This pathway is crucial in regulating cell growth, proliferation, and survival, making the compound a potential therapeutic agent in oncology .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid but without the boronic acid group.
6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids: These compounds have similar imidazo[1,2-a]pyridine cores but different substituents, affecting their biological activities.
Uniqueness: The presence of the boronic acid group in this compound provides unique reactivity, particularly in Suzuki-Miyaura coupling reactions, making it a valuable compound in synthetic organic chemistry . Its potential as a PI3Kα inhibitor also distinguishes it from other similar compounds, highlighting its significance in medicinal chemistry .
Properties
IUPAC Name |
(6-methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O3/c1-14-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIYPPQACFLEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(C=CC2=N1)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide;dihydrochloride](/img/structure/B7952266.png)


![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B7952280.png)

![[2-(1-Isopropylpiperidin-4-yl)ethyl]amine hydrochloride](/img/structure/B7952292.png)


![N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7952313.png)
![2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide](/img/structure/B7952323.png)


![[2-(4-Cyanophenoxy)ethyl]boronic acid](/img/structure/B7952353.png)

